The Versatile Scaffold: A Technical Guide to 1H-Indazole-5-carbohydrazide for Advanced Drug Discovery
The Versatile Scaffold: A Technical Guide to 1H-Indazole-5-carbohydrazide for Advanced Drug Discovery
Introduction: The Privileged Indazole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds." The 1H-indazole nucleus is a quintessential example of such a scaffold.[1] This bicyclic aromatic system, comprising a benzene ring fused to a pyrazole ring, serves as the structural foundation for numerous pharmacologically active compounds, demonstrating a vast spectrum of activities including anti-tumor, anti-inflammatory, and anti-HIV effects.[1][2] The thermodynamic stability of the 1H-tautomer over the 2H-form makes it the predominant and most relevant isomer in biological systems.[1]
This guide focuses on a particularly valuable derivative: 1H-Indazole-5-carbohydrazide . The strategic placement of the carbohydrazide moiety at the C-5 position transforms the simple indazole core into a highly versatile and reactive building block. The hydrazide group is a key pharmacophore in its own right and a crucial synthetic handle for constructing more complex molecular architectures through reactions like condensation and amide coupling.[3] For researchers and drug development professionals, understanding the nuanced chemical properties, synthesis, and reactive potential of 1H-Indazole-5-carbohydrazide is fundamental to leveraging its power in the design of next-generation therapeutics, particularly in the realm of kinase inhibition.
Chemical Structure and Physicochemical Properties
1H-Indazole-5-carbohydrazide is an organic compound characterized by the indazole bicyclic system with a carbohydrazide functional group (-CONHNH₂) attached to position 5 of the benzene ring.[4] The presence of multiple nitrogen and oxygen atoms allows the molecule to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition and binding to biological targets.[4]
Tautomerism and Structure
The indazole ring exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H-indazole tautomer is thermodynamically more stable and is the predominant form.[1]
Caption: Chemical structure of 1H-Indazole-5-carbohydrazide.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 1H-Indazole-5-carbohydrazide. This data is essential for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₄O | [4][5] |
| Molecular Weight | 176.18 g/mol | [4][5] |
| CAS Number | 1005205-25-3 | [4] |
| Appearance | Solid at room temperature (likely crystals or powder) | [4] |
| pKa (Indazole Base) | 13.86 (Indazole to Indazolate) | [6] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, Ethanol) | [4] |
Synthesis Protocol: From Carboxylic Acid to Hydrazide
The most direct and widely adopted method for synthesizing carbohydrazides is the reaction of a corresponding ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically high-yielding and robust. The following protocol outlines a reliable, two-step synthesis of 1H-Indazole-5-carbohydrazide starting from the commercially available 1H-indazole-5-carboxylic acid, based on analogous and well-established procedures for other indazole isomers.[3][7]
Experimental Workflow Diagram
Caption: Two-step synthesis workflow for 1H-Indazole-5-carbohydrazide.
Step 1: Esterification of 1H-Indazole-5-carboxylic acid
Principle: The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Using methanol in excess serves as both the reactant and the solvent, driving the equilibrium towards the ester product. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 1H-indazole-5-carboxylic acid (1.0 eq).
-
Add methanol (approx. 10-15 mL per gram of carboxylic acid) to suspend the solid.
-
Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, typically 2-3 drops as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The methyl ester product, being less polar, will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Methyl 1H-indazole-5-carboxylate.
Step 2: Hydrazinolysis of Methyl 1H-indazole-5-carboxylate
Principle: This step involves a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester to form the more stable hydrazide. The reaction is typically performed in an alcohol solvent and driven to completion by heating.[3][7]
Methodology:
-
Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask.[3]
-
Add hydrazine hydrate (NH₂NH₂·H₂O), typically 1.5 to 2.0 equivalents, to the solution.[3][7] The use of a slight excess ensures the complete conversion of the ester.
-
Heat the resulting solution to reflux for 4-5 hours. The product, 1H-Indazole-5-carbohydrazide, is often less soluble in ethanol than the starting ester and may begin to precipitate during the reaction.[7]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[7]
-
Dry the product under vacuum to yield pure 1H-Indazole-5-carbohydrazide.
Spectral Analysis: A Structural Fingerprint
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
-
Indazole Protons: The aromatic region should display signals for H-3, H-4, H-6, and H-7. H-3 will likely appear as a singlet downfield (around 8.1-8.3 ppm). H-4 will be a singlet or a narrow doublet further downfield (around 8.5-8.8 ppm) due to its proximity to the electron-withdrawing carbohydrazide group. H-7 and H-6 will form an AX or AB system, appearing as doublets or doublet of doublets between 7.5-7.8 ppm.
-
NH Protons: The spectrum will show three exchangeable protons. The indazole N-H proton will be a broad singlet at a very downfield chemical shift (>13 ppm).[3] The -NH and -NH₂ protons of the hydrazide group will appear as broad singlets, typically between 4.5 and 9.5 ppm, depending on the solvent and concentration.
-
-
¹³C NMR: The carbon spectrum will show 8 distinct signals.
-
Carbonyl Carbon: The C=O carbon of the hydrazide will be the most downfield signal, expected around 165-170 ppm.[9]
-
Aromatic Carbons: The seven carbons of the indazole ring will appear in the aromatic region (approx. 110-145 ppm). The chemical shifts will be influenced by the nitrogen atoms and the C-5 substituent.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretches of the indazole and hydrazide groups.
-
C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the amide I band (carbonyl stretch) of the hydrazide.[3]
-
C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic ring and pyrazole ring vibrations.
-
-
Mass Spectrometry (MS): The Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum should show a clear molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 176 or 177, respectively, confirming the molecular weight.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The indazole core is a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] Kinases like Pim, FGFR, and EGFR are crucial nodes in signaling pathways that drive cell proliferation, survival, and resistance to apoptosis; their dysregulation is a hallmark of many cancers.[11][12][13] 1H-Indazole-5-carbohydrazide is an ideal starting point for synthesizing libraries of potential kinase inhibitors. The hydrazide moiety can be readily reacted with various aldehydes, ketones, or carboxylic acids to generate diverse derivatives, allowing for systematic Structure-Activity Relationship (SAR) studies.[1][3]
Targeting the JAK/STAT/Pim-1 Signaling Pathway
The Pim-1 kinase, a serine/threonine kinase, is a downstream effector of the JAK/STAT signaling pathway and a key regulator of cell survival and proliferation.[11] Its overexpression is linked to poor prognosis in numerous hematological and solid tumors.[14] Pim-1 exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins like Bad, and by phosphorylating cell cycle inhibitors like p21 and p27, targeting them for degradation.[12][15] Therefore, inhibiting Pim-1 is a highly attractive strategy for cancer therapy.
Caption: The JAK/STAT/Pim-1 signaling pathway and the point of intervention for indazole-based inhibitors.
Safety and Handling
1H-Indazole-5-carbohydrazide should be handled with appropriate laboratory precautions. According to available safety data, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
1H-Indazole-5-carbohydrazide is more than just a chemical intermediate; it is a gateway to vast chemical diversity and therapeutic potential. Its robust synthesis, predictable spectral characteristics, and, most importantly, the proven success of the indazole scaffold in clinical applications make it an invaluable tool for drug discovery. For researchers dedicated to developing novel treatments for diseases like cancer, a thorough understanding of this key building block provides a significant strategic advantage in the rational design and synthesis of potent and selective inhibitors of critical disease pathways.
References
-
Cui, M., & Wang, J. (2022). Pim-1 kinase as cancer drug target: An update. Frontiers in Pharmacology, 13, 987343. [Link]
-
Levin, A., et al. (2015). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. Molecular Cancer Research, 13(5), 863-874. [Link]
-
Pecquet, C., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Cancer Research, 80(1), 1-10. [Link]
-
Kim, J., & Roh, K. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 111-118. [Link]
-
Nawrocki, S. T., et al. (2012). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cellular and Molecular Medicine, 16(1), 2-12. [Link]
-
Reddy, T. S., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 223-230. [Link]
-
Liu, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Supporting Information. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9221, 1H-Indazole. Retrieved from PubChem. [Link]
-
Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Kim, S., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(6), 1432-1435. [Link]
-
Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2587. [Link]
-
Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8, 19864-19872. [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from wikipedia.org. [Link]
- Stambuli, J. P., et al. (2011). Method of synthesizing 1H-indazole compounds. U.S.
-
Lai, A. Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]
-
Liu, Z., et al. (2011). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 47(37), 10470-10472. [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Retrieved from ResearchGate. [Link]
-
CAS. (n.d.). Indazole. CAS Common Chemistry. Retrieved from cas.org. [Link]
-
Achmem. (n.d.). 1H-Indazole-5-carbohydrazide. Retrieved from ach-mem.com. [Link]
-
Khan, A., et al. (2025). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Heliyon, 11(7), e34199. [Link]
-
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from ResearchGate. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. CAS 1005205-25-3: 1H-indazole-5-carbohydrazide [cymitquimica.com]
- 5. achmem.com [achmem.com]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
